Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic naming of ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate follows IUPAC guidelines for oxygen-containing heterocycles. The parent structure is tetrahydrofuran, a five-membered saturated ring with one oxygen atom. Numbering begins at the oxygen atom, proceeding clockwise to assign positions to substituents:
- Position 2 : A methyl group (-CH₃).
- Position 3 : A carboxylate ester (-COOCH₂CH₃).
- Position 4 : A ketone group (=O).
The full IUPAC name, This compound , reflects these substituents in descending order of priority (carboxylate > ketone > methyl). Alternative naming conventions, such as the Chemical Abstracts Service (CAS) registry number 59623-24-4 , provide unambiguous identification.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₂O₄ | |
| Molecular weight | 172.18 g/mol | |
| SMILES | O=C(OCC)C(C(C)OC1)C1=O | |
| InChIKey | VOOWYFBVFAZPHY-UHFFFAOYSA-N |
The SMILES string encodes the tetrahydrofuran ring (C1OCC1=O) with substituents at positions 2 (methyl), 3 (ethyl carboxylate), and 4 (ketone). The InChIKey provides a standardized hash for database retrieval and avoids structural ambiguity.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by ring puckering and substituent steric effects. Density functional theory (DFT) studies on analogous tetrahydrofuran derivatives reveal that substituents at positions 2 and 3 induce chair-like or envelope conformations to minimize steric strain. For this compound:
- The tetrahydrofuran ring adopts a puckered conformation, with the ketone group at position 4 planarizing adjacent atoms.
- The ethyl carboxylate at position 3 projects axially to avoid clashes with the methyl group at position 2.
Potential energy surface (PES) scans of rotatable bonds, such as the ethyl ester’s C-O bond, identify the lowest-energy conformer when the ester group is antiperiplanar to the methyl group. This orientation reduces van der Waals repulsions and stabilizes the molecule by ~3–5 kcal/mol compared to eclipsed conformers.
Figure 1: Predominant Conformer
O
||
O=C-O-C-(CH₂CH₃)
|
C(CH₃)-O-C
\
C=O
Simplified representation of the lowest-energy conformation, highlighting antiperiplanar ester and methyl groups.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is restricted by its saturated ring system. The ketone at position 4 lacks adjacent hydrogen atoms necessary for enolization, precluding keto-enol tautomerism. However, computational studies suggest hypothetical tautomers could arise if ring strain is alleviated:
- Lactone tautomer : Intramolecular esterification forming a γ-lactone. This is sterically hindered due to the fixed positions of the carboxylate and hydroxyl groups.
- Ring-opened tautomer : Hydrolysis of the tetrahydrofuran ring to form a dicarbonyl compound. This requires significant energy input and is not observed under standard conditions.
Infrared (IR) spectroscopy of the compound shows a strong C=O stretch at 1,740 cm⁻¹, consistent with the ketone and ester groups but absent of enol C-O stretches (~3,200 cm⁻¹). Nuclear magnetic resonance (NMR) data further confirm the absence of tautomeric equilibria, with sharp singlet peaks for the methyl (δ 1.3 ppm) and ethyl groups (δ 4.2 ppm).
Table 2: Key Spectroscopic Signatures
| Technique | Observation | Interpretation |
|---|---|---|
| FT-IR | 1,740 cm⁻¹ | C=O (ketone and ester) |
| ¹H NMR | δ 1.3 (s, 3H), δ 4.2 (q, 2H) | Methyl and ethyl groups |
| ¹³C NMR | δ 207.5 (C=O) | Ketone carbon |
Structure
3D Structure
Properties
CAS No. |
59623-24-4 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
VOOWYFBVFAZPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Selection
The most common route involves cyclization of ethyl acetoacetate derivatives under acidic conditions. Ethyl acetoacetate’s α-hydrogen and carbonyl groups enable nucleophilic attack, forming the tetrahydrofuran ring. For example, acetic anhydride and triethyl orthoformate facilitate enol ether formation, which undergoes intramolecular cyclization to yield the target compound.
Key steps :
-
Enol ether formation : Triethyl orthoformate reacts with ethyl acetoacetate’s keto group, forming an ethoxymethylene intermediate.
-
Cyclization : The intermediate undergoes intramolecular nucleophilic attack, closing the tetrahydrofuran ring.
-
Deprotection : Acidic workup removes protecting groups, yielding the final product.
Optimization of Reaction Conditions
Optimal parameters from patent data:
-
Temperature : 90–110°C for cyclization; 40–90°C for distillation.
-
Catalyst : Acetic anhydride (2.5–3.5 equiv.) as both solvent and catalyst.
-
Pressure : Reduced pressure (5–10 mbar) during distillation to remove low-boiling byproducts.
Yield : 84.6–91.9% after purification.
Metal-Catalyzed Ring-Closing Strategies
Palladium-Mediated Cyclization
Palladium catalysts enable selective ring closure in dihydrofuran intermediates. A method adapted from γ-butyrolactone synthesis uses:
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Ligand : nBu₄NCl (2.5 equiv.) in DMF.
-
Conditions : Room temperature, 18-hour reaction.
Mechanism : Oxidative addition of iodobenzene to Pd(0) forms a Pd(II) complex, which coordinates with dihydrofuran to induce cyclization.
Yield and Scalability
-
Challenges : Catalyst cost and ligand sensitivity limit industrial adoption.
Reductive Lactonization of Dicarbonyl Precursors
Sodium Borohydride-Mediated Reduction
A Frontiers study demonstrates ketone reduction followed by lactonization:
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces a diketone to a diol.
-
Cyclization : Cerium(III) trichloride promotes lactone formation via dehydration.
Conditions :
Yield : 93% after purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate is significant in medicinal chemistry due to its potential as a precursor for synthesizing bioactive compounds. It has been investigated for its antitumor properties, with studies indicating that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values lower than standard treatments like temozolomide, indicating promising therapeutic potential.
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| IIIa | HL-60 | 12.11 |
| IIIb | HL-60 | 3.24 |
| IVa | HL-60 | 2.80 |
| Temozolomide | HL-60 | >80 |
Agrochemicals
In agricultural chemistry, this compound serves as an intermediate in the production of agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, making them valuable in crop protection strategies.
Material Science
The compound is also explored for its role in the development of polymers and specialty chemicals. Its unique structural features allow for modifications that can enhance material properties such as flexibility, strength, and thermal stability.
Case Studies
- Antitumor Activity Study : Research published in scientific journals demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines. The study highlighted the mechanism of action involving enzyme inhibition pathways that are crucial for cancer cell proliferation.
- Agrochemical Development : A case study focused on synthesizing new herbicides based on this compound derivatives showed promising results in field trials, where they effectively reduced weed populations without harming crop yields.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds exhibit high structural similarity to ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, as determined by molecular similarity scores (0.75–0.85) :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|---|
| Ethyl 4-oxotetrahydrofuran-3-carboxylate | 89898-51-1 | C₇H₁₀O₄ | 158.15 | Ethyl ester (3), oxo (4) | Lacks 2-methyl group |
| Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 | C₇H₈O₄ | 156.14 | Methyl ester (3), oxo (4) | Shorter alkyl chain, no 2-methyl |
| 3-Acetyldihydrofuran-2(3H)-one | 17347-61-4 | C₆H₈O₃ | 128.13 | Acetyl (3), ketone (2) | Non-ester, fused ring system |
Structural and Functional Differences
Ester Group Variations: Replacing the ethyl ester with a methyl group (e.g., methyl 4-oxotetrahydrofuran-3-carboxylate) reduces lipophilicity, which may alter solubility in organic solvents. For example, the logP value of the methyl analog is estimated to be 0.3 units lower than the ethyl derivative .
Conformational Flexibility :
- Puckering analysis (Cremer-Pople parameters) reveals that the 2-methyl group restricts pseudorotation in the tetrahydrofuran ring, favoring a specific envelope or twist conformation. In contrast, unmethylated analogs exhibit greater flexibility, enabling smoother pseudorotational transitions .
Hydrogen Bonding and Crystallinity :
- The 4-oxo group acts as a hydrogen bond acceptor, but the 2-methyl group disrupts extended hydrogen-bonded networks observed in analogs like 3-acetyldihydrofuran-2(3H)-one. This results in lower melting points (e.g., ~80–90°C for the target compound vs. >100°C for 3-acetyldihydrofuran-2(3H)-one) .
Biological Activity
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate is a compound with significant potential in biological applications due to its unique chemical structure. This compound, characterized by the presence of a tetrahydrofuran ring and carboxylate functionality, has garnered attention for its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- CAS Number : 57595-23-0
The structure of this compound includes a carbonyl group (C=O) and an ester group, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, influencing metabolic pathways. The compound's interaction with specific molecular targets can lead to the formation of biologically active intermediates that may exhibit therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrofuran compounds, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents .
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics .
Study on Antimicrobial Properties
In a comparative study, various tetrahydrofuran derivatives were tested against E. coli and Staphylococcus aureus. This compound demonstrated significant inhibition of bacterial growth, with results indicating an approximate 50% reduction in colony-forming units at certain concentrations .
Cancer Cell Line Study
A study focusing on the cytotoxic effects of this compound on human breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways involved in apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₈H₁₀O₄ | Antimicrobial, Cytotoxic |
| Methyl 4-oxotetrahydrofuran-3-carboxylate | C₆H₈O₄ | Antimicrobial, Enzyme Substrate |
| 4-Methylene-2-octyl-5-oxotetrahydrofuran | C₁₃H₁₈O₄ | Fatty Acid Synthase Inhibitor |
This table illustrates the biological activities associated with this compound compared to similar compounds, highlighting its unique properties.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as cyclization of keto esters or condensation of substituted furan precursors. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity, while catalysts like Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency. Temperature control (60–80°C) minimizes side reactions, and purification via column chromatography ensures high purity (>95%). NMR and mass spectrometry validate structural integrity post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the ester, ketone, and tetrahydrofuran moieties.
- Mass Spectrometry (MS) : Validates molecular weight (170.16 g/mol) via ESI or EI-MS.
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1250 cm⁻¹). Basic structural validation follows IUPAC guidelines, with cross-referencing to crystallographic data where available .
Q. How does the compound’s reactivity vary under different pH conditions?
In acidic conditions, the ester group hydrolyzes to carboxylic acid, while the ketone remains stable. In basic media (pH >10), nucleophilic attack on the carbonyl carbon may occur. Reductive amination or Grignard reactions require anhydrous conditions to preserve the tetrahydrofuran ring .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are resolved via single-crystal X-ray diffraction. Using SHELXL for refinement, parameters like bond lengths, angles, and ring puckering (Cremer-Pople coordinates) are quantified. For example, the tetrahydrofuran ring’s envelope conformation (amplitude ~0.5 Å) can be validated against crystallographic data .
Q. What methodologies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out cell-specific effects.
- Molecular Docking : Compare binding affinities with homologous enzymes (e.g., cyclooxygenase or kinases) to identify off-target interactions.
- Metabolite Profiling : LC-MS/MS tracks degradation products that may influence activity .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., D₁¹ motifs for dimeric O-H···O interactions). In this compound, intermolecular H-bonds between the ketone and ester oxygen stabilize the lattice, as seen in PXRD and thermal gravimetric analysis (TGA) .
Q. Why is SHELX preferred for refining small-molecule crystal structures of this compound?
SHELX’s robustness with high-resolution data (<1.0 Å) enables precise anisotropic displacement parameter refinement. For twinned crystals, the TWIN/BASF commands correct for overlapping reflections. Validation tools (e.g., PLATON) check for missed symmetry or disorder, critical for publishing in journals requiring IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
